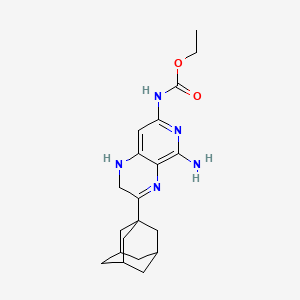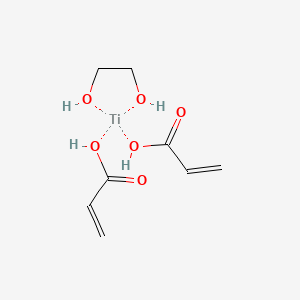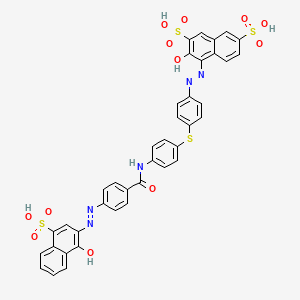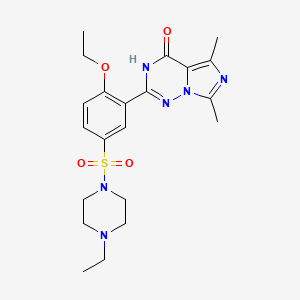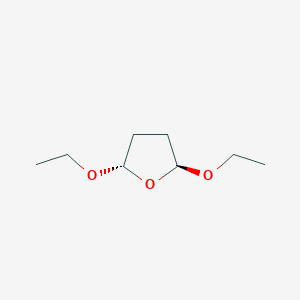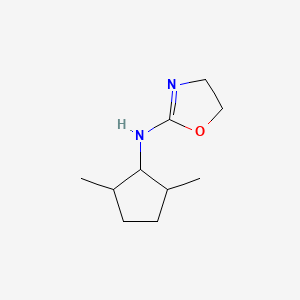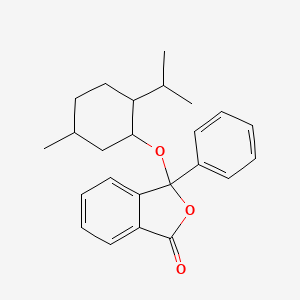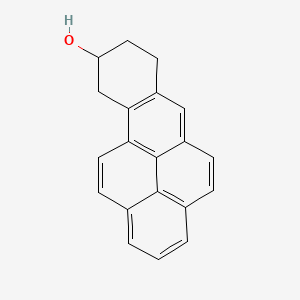
5,5-Bis((((4-carboxyphenyl)methyl)thio)methyl)-2,4-imidazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Bis((((4-carboxyphenyl)methyl)thio)methyl)-2,4-imidazolidinedione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple carboxyphenyl groups and a central imidazolidinedione core. Its chemical properties make it a valuable subject for research in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis((((4-carboxyphenyl)methyl)thio)methyl)-2,4-imidazolidinedione typically involves multi-step organic reactions. One common method includes the reaction of 4-carboxyphenylmethyl thiol with a suitable imidazolidinedione precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires precise temperature and pH control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. The process usually includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Bis((((4-carboxyphenyl)methyl)thio)methyl)-2,4-imidazolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxyphenyl groups to corresponding alcohols.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
5,5-Bis((((4-carboxyphenyl)methyl)thio)methyl)-2,4-imidazolidinedione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 5,5-Bis((((4-carboxyphenyl)methyl)thio)methyl)-2,4-imidazolidinedione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target, but it often involves the modulation of redox states or the inhibition of enzymatic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Bis(4-carboxylatophenoxy)benzene
- 3,5-Bis(1-imidazoly)pyridine
- 4-[3,5-bis(4-carboxyphenyl)phenyl]benzoic acid
Uniqueness
5,5-Bis((((4-carboxyphenyl)methyl)thio)methyl)-2,4-imidazolidinedione stands out due to its unique combination of carboxyphenyl and thiomethyl groups, which confer distinct chemical reactivity and biological activity. Its imidazolidinedione core also provides a stable scaffold for various modifications, making it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
142979-84-8 |
|---|---|
Formule moléculaire |
C21H20N2O6S2 |
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
4-[[4-[(4-carboxyphenyl)methylsulfanylmethyl]-2,5-dioxoimidazolidin-4-yl]methylsulfanylmethyl]benzoic acid |
InChI |
InChI=1S/C21H20N2O6S2/c24-17(25)15-5-1-13(2-6-15)9-30-11-21(19(28)22-20(29)23-21)12-31-10-14-3-7-16(8-4-14)18(26)27/h1-8H,9-12H2,(H,24,25)(H,26,27)(H2,22,23,28,29) |
Clé InChI |
CICLKBGCADKABE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CSCC2(C(=O)NC(=O)N2)CSCC3=CC=C(C=C3)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



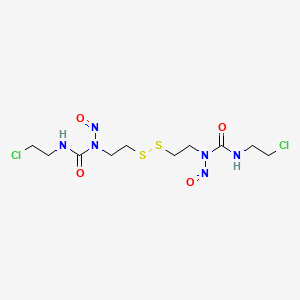

![6,6-Diethoxy-1,4-diphenyl-4,5-dihydropyrano[2,3-c]pyrazole](/img/structure/B12789779.png)

